molecular formula C7H4Cl2O2S B14663254 2-Chlorosulfinylbenzoyl chloride CAS No. 40625-64-7

2-Chlorosulfinylbenzoyl chloride

Cat. No.: B14663254
CAS No.: 40625-64-7
M. Wt: 223.08 g/mol
InChI Key: JWCCUIRZRGJYJG-UHFFFAOYSA-N
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Description

2-Chlorosulfinylbenzoyl chloride is an organic compound with the molecular formula C7H4Cl2OS. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfinyl group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorosulfinylbenzoyl chloride can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with sulfur dichloride oxide (thionyl chloride) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These methods are preferred due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Chlorosulfinylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can yield amides, while reactions with alcohols can produce esters .

Scientific Research Applications

2-Chlorosulfinylbenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorosulfinylbenzoyl chloride involves its reactivity with nucleophiles. The chlorosulfinyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis to introduce specific functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorosulfinylbenzoyl chloride is unique due to its chlorosulfinyl group, which imparts distinct reactivity compared to other benzoyl derivatives. This makes it particularly useful in specific synthetic applications where such reactivity is desired .

Properties

CAS No.

40625-64-7

Molecular Formula

C7H4Cl2O2S

Molecular Weight

223.08 g/mol

IUPAC Name

2-chlorosulfinylbenzoyl chloride

InChI

InChI=1S/C7H4Cl2O2S/c8-7(10)5-3-1-2-4-6(5)12(9)11/h1-4H

InChI Key

JWCCUIRZRGJYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)S(=O)Cl

Origin of Product

United States

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